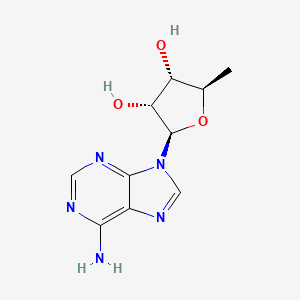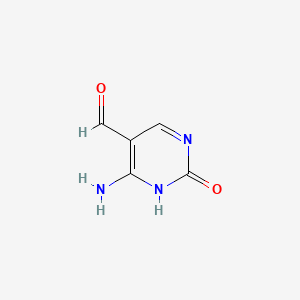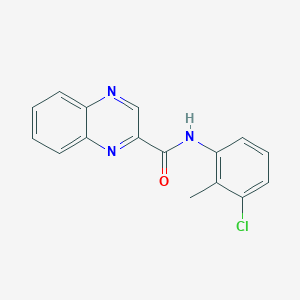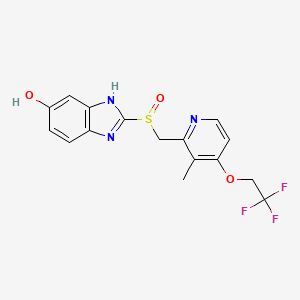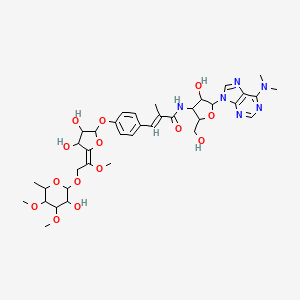
Antibiotic A 201A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A 201A is a nucleoside antibiotic isolated from Streptomyces capreolus.
Applications De Recherche Scientifique
Environmental Impact and Resistance Development
Environmental Fate of Antibiotics : Antibiotics used in animal husbandry, including A 201A, are excreted and enter the environment through manure or slurry application in agriculture, leading to their presence in soil and water. This raises concerns about the impact of antibiotics on environmental bacteria and the development of resistance (Kemper, 2008).
Antibiotics in Food Animals : The use of antibiotics like A 201A in food animals can lead to elevated antibiotic resistance in bacteria associated with these animals. This resistance can spread to other animals and humans through various environmental pathways (Marshall & Levy, 2011).
Mechanisms of Antibiotic Resistance : The understanding of how antibiotics, such as A 201A, can lead to bacterial resistance is critical. Bacteria exposed to sublethal doses of antibiotics can mutate and develop resistance, posing a significant threat to the efficacy of these drugs (Richardson, 2017).
Alternatives to Antibiotics : Research is focused on developing alternatives to conventional antibiotics, including A 201A, especially in animal agriculture. This includes novel technologies and approaches to prevent and treat animal diseases without contributing to antibiotic resistance (Seal et al., 2013).
Antibiotic Resistance in the Environment
Antibiotic Resistance Genes : Studies show that antibiotic resistance is a natural phenomenon, predating the use of antibiotics like A 201A in clinical settings. This highlights the importance of understanding the environmental reservoirs of resistance (Davies & Davies, 1996).
Ecotoxicity and Bioremediation : The pollution caused by antibiotics, including A 201A, and the challenge of their bioremediation is a growing concern. Understanding the environmental sources and degradation mechanisms is essential for mitigating the health effects of antibiotic pollution (Kumar et al., 2019).
Natural Antibiotic Resistance : The presence of antibiotic resistance determinants in natural environments suggests that resistance to antibiotics like A 201A can develop independently of clinical use. This calls for a broader understanding of resistance development beyond clinical-associated ecosystems (Martínez, 2012).
Screening Natural Products for Antimicrobials : Research into finding natural antimicrobial agents is crucial in the face of rising antibiotic resistance. This includes exploring alternatives to antibiotics like A 201A and understanding their interactions with bacteria (Silver & Bostian, 1990).
Antibiotic Resistance in Aquatic Environments : The use and subsequent environmental release of antibiotics, such as A 201A, contribute to the development of antibiotic resistance in aquatic environments. Understanding the dynamics of these antibiotics in natural water systems is crucial (Martínez, 2008).
Challenges in Combating Bacterial Resistance : Addressing bacterial resistance to antibiotics, including A 201A, requires innovative strategies and molecular tools. This encompasses understanding the resistome, transcriptome, and exploring the use of antimicrobial peptides (Tavares et al., 2013).
Propriétés
Numéro CAS |
37305-78-5 |
|---|---|
Formule moléculaire |
C37H50N6O14 |
Poids moléculaire |
802.8 g/mol |
Nom IUPAC |
(E)-3-[4-[(5Z)-3,4-dihydroxy-5-[2-(3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl)oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C37H50N6O14/c1-17(34(49)41-23-21(13-44)56-35(25(23)45)43-16-40-24-32(42(3)4)38-15-39-33(24)43)12-19-8-10-20(11-9-19)55-37-27(47)26(46)30(57-37)22(50-5)14-53-36-28(48)31(52-7)29(51-6)18(2)54-36/h8-12,15-16,18,21,23,25-29,31,35-37,44-48H,13-14H2,1-7H3,(H,41,49)/b17-12+,30-22- |
Clé InChI |
HELPZWNRUYNCJQ-QWJSOBSRSA-N |
SMILES isomérique |
CC1C(C(C(C(O1)OC/C(=C/2\C(C(C(O2)OC3=CC=C(C=C3)/C=C(\C)/C(=O)NC4C(OC(C4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)/OC)O)OC)OC |
SMILES |
CC1C(C(C(C(O1)OCC(=C2C(C(C(O2)OC3=CC=C(C=C3)C=C(C)C(=O)NC4C(OC(C4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)OC)O)OC)OC |
SMILES canonique |
CC1C(C(C(C(O1)OCC(=C2C(C(C(O2)OC3=CC=C(C=C3)C=C(C)C(=O)NC4C(OC(C4O)N5C=NC6=C5N=CN=C6N(C)C)CO)O)O)OC)O)OC)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
A 201A; A201A; A-201A; Antibiotic 201A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



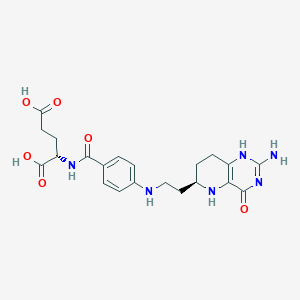


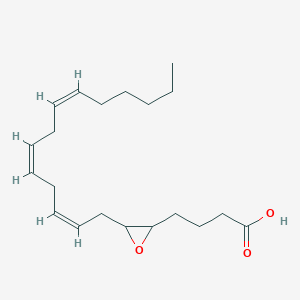
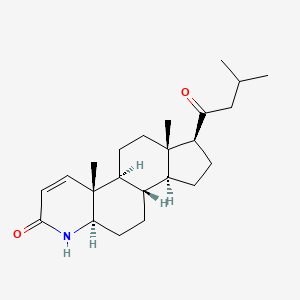
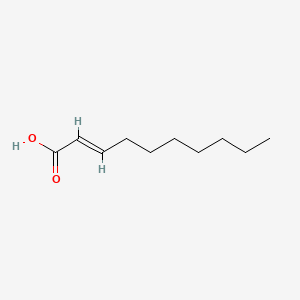

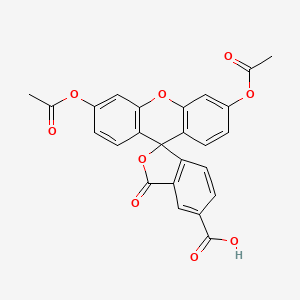
![[5-(7,8-Dimethyl-2,4-dioxopyrimido[4,5-b]quinolin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1664648.png)
